molecular formula C17H17NO5S B2764271 2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1259225-63-2

2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide

Cat. No. B2764271
CAS RN: 1259225-63-2
M. Wt: 347.39
InChI Key: MFNORHWRLXDVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of the compound was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . The benzene rings are nearly coplanar, making a dihedral angle .


Chemical Reactions Analysis

The reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives leads to the formation of 2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

Scientific Research Applications

Peroxidase-Catalyzed Polymerization

  • Application: Investigation of peroxidase-catalyzed polymerization processes, focusing on the formation of polymers with sulfonated phenylene oxide units. This research is relevant to the development of polymeric materials with potential applications in filtration, sensors, and other technological areas (Wei Liu et al., 2001).

Anticancer Evaluation

  • Application: Synthesis and evaluation of 1,4‐naphthoquinone derivatives containing phenylaminosulfanyl moiety for anticancer activity. This work demonstrates the potential of sulfonyl-containing compounds in the development of new anticancer agents (P. Ravichandiran et al., 2019).

Fluorescent Molecular Probes

  • Application: Development of fluorescent solvatochromic dyes for sensitive molecular probes. Such compounds can be used to study biological events and processes, indicating the relevance of dimethoxy and sulfonyl groups in the design of fluorescent markers (Z. Diwu et al., 1997).

Proton Conductivity and Luminescent Sensing

  • Application: Lanthanide-organic frameworks incorporating sulfonyl-carboxylate ligands show humidity-dependent proton conductivity and luminescent sensing capabilities. This highlights the utility of sulfonyl groups in materials science for sensors and conductive materials (Li‐juan Zhou et al., 2016).

Radical Sulfonylation

  • Application: Exploration of decarboxylative radical sulfonylation with sulfinates for the synthesis of sulfones, demonstrating the synthetic versatility of sulfonyl-containing compounds in organic chemistry and potential pharmaceutical applications (Jiayan He et al., 2020).

properties

IUPAC Name

2,3-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-15-10-6-9-14(16(15)23-2)17(19)18-24(20,21)12-11-13-7-4-3-5-8-13/h3-12H,1-2H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNORHWRLXDVMY-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.